The compound 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by its unique structural features, including an isopropyl group and a pyrrole moiety. Its molecular formula is and it has a molecular weight of approximately 218.30 g/mol. The compound's structure consists of a pyrazole ring substituted at the 4-position with an amine group, while the nitrogen atom in the side chain is connected to a pyrrole derivative, providing potential for diverse biological activities and applications in medicinal chemistry.
These reactions highlight its potential as a versatile intermediate in organic synthesis.
The biological activity of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is under investigation for its potential pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit:
The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can be achieved through several methods:
These methods underscore the versatility in synthesizing this compound for research and pharmaceutical purposes.
The applications of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine are diverse:
Interaction studies involving 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine focus on:
Such studies are crucial for evaluating the compound's pharmacokinetic and pharmacodynamic profiles.
Several compounds share structural similarities with 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(1-Methylpyrrolidinyl)-5-methylpyrazole | Structure | Contains a pyrrolidine instead of pyrrole |
| N-(5-Methylpyrazolyl)-isopropylamine | Structure | Lacks the additional methyl group on the pyrrole |
| 2-(Isopropyl)-5-(methylthio)pyrazole | Structure | Features a thioether substitution |
These compounds highlight the uniqueness of 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine due to its specific combination of functional groups and potential biological activities.